molecular formula C16H18Cl2 B8465276 2,6-Bis(2-chloropropan-2-yl)naphthalene CAS No. 87188-54-3

2,6-Bis(2-chloropropan-2-yl)naphthalene

Cat. No. B8465276
CAS RN: 87188-54-3
M. Wt: 281.2 g/mol
InChI Key: NRBTWAXOCZOLMA-UHFFFAOYSA-N
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Patent
US04399073

Procedure details

2,6-Bis(1-chloro-1-methylethyl)naphthalene (0.178 mole) was prepared by passing a stream of dry gasous hydrogen chloride through a methylene dichloride suspension of 2,6-diisopropenylnaphthalene (37.2 g, 0.18 mole) which had previously been cooled to 4° C. After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C. leaving an off-white solid. The solid was redissolved in 250 ml of methylene dichloride, cooled to 4° C. and slowly added to a cooled (4° C.) methylene dichloride suspension of sodium cyanate/zinc chloride catalyst solution. The catalyst solution had previously been prepared by vigorously stirring a suspension of zinc chloride (2.0 g, 0.014 mole), pyridine (2.46 g, 0.03 mole), anhydrous, 90% sodium cyanate (34 g, 0.47 mole) and 0.25 ml of water in 300 ml methylene dichloride for 2 hours at ambient temperature. After all the dichloride solution had been added the reaction mixture contained 0.03% by weight of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium cyanate zinc chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
37.2 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([CH3:17])=[CH2:16])[CH:11]=2)[CH:6]=1)([CH3:4])=[CH2:3].N1C=CC=CC=1.[O-]C#N.[Na+].C(Cl)[Cl:29]>[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-].[Cl-].[Zn+2].[Cl-].O>[Cl:1][C:15]([C:10]1[CH:9]=[CH:8][C:7]2[C:12](=[CH:13][CH:14]=[C:5]([C:2]([CH3:4])([Cl:29])[CH3:3])[CH:6]=2)[CH:11]=1)([CH3:17])[CH3:16] |f:3.4,6.7.8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
34 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Step Five
Name
dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
sodium cyanate zinc chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]C#N.[Na+].[Cl-].[Zn+2].[Cl-]
Step Eight
Name
Quantity
37.2 g
Type
reactant
Smiles
C(=C)(C)C1=CC2=CC=C(C=C2C=C1)C(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
by vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C.
CUSTOM
Type
CUSTOM
Details
leaving an off-white solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4° C.
ADDITION
Type
ADDITION
Details
slowly added to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
The catalyst solution had previously been prepared

Outcomes

Product
Name
Type
product
Smiles
ClC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.178 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.